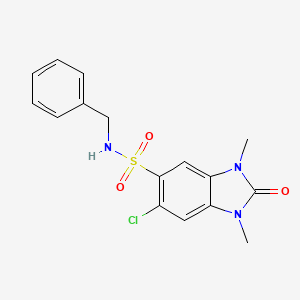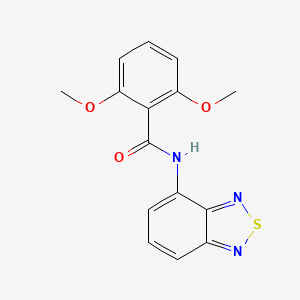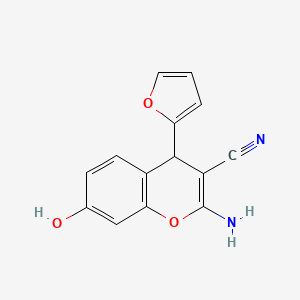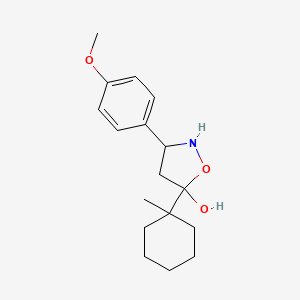
N-(5-bromo-2-cyclopropylphenyl)-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromo-2-cyclopropylphenyl)-4-methoxybenzamide is a chemical compound with a complex structure that includes a bromine atom, a cyclopropyl group, and a methoxybenzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-2-cyclopropylphenyl)-4-methoxybenzamide typically involves multiple steps. One common method starts with the bromination of 2-cyclopropylphenylamine to introduce the bromine atom at the 5-position. This is followed by the coupling of the brominated intermediate with 4-methoxybenzoyl chloride under appropriate conditions to form the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-bromo-2-cyclopropylphenyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the removal of the bromine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of 4-methoxybenzoic acid derivatives.
Reduction: Formation of N-(2-cyclopropylphenyl)-4-methoxybenzamide.
Substitution: Formation of N-(5-substituted-2-cyclopropylphenyl)-4-methoxybenzamide derivatives.
Wissenschaftliche Forschungsanwendungen
N-(5-bromo-2-cyclopropylphenyl)-4-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of N-(5-bromo-2-cyclopropylphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The bromine atom and the methoxy group play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. The cyclopropyl group may enhance the compound’s stability and binding affinity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-bromo-2-cyclopropylpyrimidin-4-amine
- 5-bromo-2-cyclopropylpyridin-4-ol
- 5-bromo-2-cyclopropylthiophene-3-carboxylic acid
Uniqueness
N-(5-bromo-2-cyclopropylphenyl)-4-methoxybenzamide is unique due to its combination of a bromine atom, a cyclopropyl group, and a methoxybenzamide moiety. This combination imparts specific chemical properties that make it suitable for a wide range of applications, from chemical synthesis to biological research. The presence of the methoxy group, in particular, can influence the compound’s solubility and reactivity, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C17H16BrNO2 |
|---|---|
Molekulargewicht |
346.2 g/mol |
IUPAC-Name |
N-(5-bromo-2-cyclopropylphenyl)-4-methoxybenzamide |
InChI |
InChI=1S/C17H16BrNO2/c1-21-14-7-4-12(5-8-14)17(20)19-16-10-13(18)6-9-15(16)11-2-3-11/h4-11H,2-3H2,1H3,(H,19,20) |
InChI-Schlüssel |
DBSFPDJAJYRRTD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Br)C3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-Chlorophenyl)-1-(4-methoxyphenyl)-N~2~-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide](/img/structure/B14942689.png)

![Methyl 2-benzyl-7-[(tetrahydrofuran-3-ylcarbonyl)amino]-1,3-benzoxazole-5-carboxylate](/img/structure/B14942695.png)
![Methyl 4-[(2,3-dichlorophenyl)amino]-4-oxo-3-(pyrrolidin-1-yl)butanoate](/img/structure/B14942699.png)


![(2-{[(2Z)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]amino}phenyl)(diphenyl)methyl acetate](/img/structure/B14942718.png)
![{5-[3-(1H-pyrazol-1-yl)phenyl]-2H-tetrazol-2-yl}acetic acid](/img/structure/B14942723.png)
![2-({[1-cyclopropyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]sulfanyl}methyl)-1,3-benzoxazole](/img/structure/B14942750.png)


![4-bromo-5-[(E)-2-(dimethylamino)ethenyl]benzene-1,2-dicarbonitrile](/img/structure/B14942764.png)
![6-(8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942774.png)
![4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]piperidine](/img/structure/B14942785.png)
